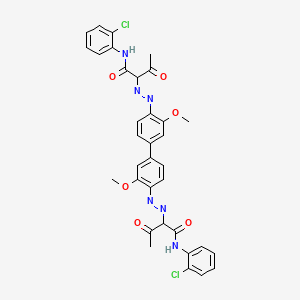
2,2'-((3,3'-Dimethoxy(1,1'-biphenyl)-4,4'-diyl)bis(azo))bis(N-(2-chlorophenyl)-3-oxobutyramide)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butanamide, 2,2’-((3,3’-dimethoxy(1,1’-biphenyl)-4,4’-diyl)bis(azo))bis(N-(chlorophenyl)-3-oxo-) is a complex organic compound characterized by its biphenyl structure with dimethoxy and azo functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Butanamide, 2,2’-((3,3’-dimethoxy(1,1’-biphenyl)-4,4’-diyl)bis(azo))bis(N-(chlorophenyl)-3-oxo-) typically involves multiple steps. The initial step often includes the preparation of the biphenyl core, followed by the introduction of dimethoxy groups. The azo groups are then incorporated through diazotization and coupling reactions. The final step involves the formation of the butanamide structure through amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
化学反应分析
Types of Reactions
Butanamide, 2,2’-((3,3’-dimethoxy(1,1’-biphenyl)-4,4’-diyl)bis(azo))bis(N-(chlorophenyl)-3-oxo-) undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings.
科学研究应用
Butanamide, 2,2’-((3,3’-dimethoxy(1,1’-biphenyl)-4,4’-diyl)bis(azo))bis(N-(chlorophenyl)-3-oxo-) has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s azo groups make it useful in studying enzyme-catalyzed reduction reactions and as a probe for biological systems.
Industry: It can be used in the production of dyes, pigments, and other materials due to its vibrant color and stability.
作用机制
The mechanism of action of Butanamide, 2,2’-((3,3’-dimethoxy(1,1’-biphenyl)-4,4’-diyl)bis(azo))bis(N-(chlorophenyl)-3-oxo-) involves its interaction with molecular targets through its functional groups. The azo groups can undergo reduction to form amines, which can then interact with various biological molecules. The biphenyl structure provides rigidity and stability, allowing the compound to interact with specific molecular pathways.
相似化合物的比较
Similar Compounds
1,1’-Biphenyl, 3,3’-dimethoxy-: This compound shares the biphenyl and dimethoxy structure but lacks the azo and butanamide groups.
6,6’-[(3,3’-Di-tert-butyl-5,5’-dimethoxy-1,1’-biphenyl-2,2’-diyl)bis(oxy)]bis(dibenzo[d,f][1,3,2]dioxaphosphepin): Similar in having a biphenyl core with dimethoxy groups but differs in its functional groups and overall structure.
Uniqueness
Butanamide, 2,2’-((3,3’-dimethoxy(1,1’-biphenyl)-4,4’-diyl)bis(azo))bis(N-(chlorophenyl)-3-oxo-) is unique due to its combination of functional groups, which provide a wide range of chemical reactivity and potential applications. The presence of both azo and butanamide groups, along with the biphenyl core, makes it a versatile compound in various fields of research and industry.
属性
CAS 编号 |
68703-78-6 |
|---|---|
分子式 |
C34H30Cl2N6O6 |
分子量 |
689.5 g/mol |
IUPAC 名称 |
2-[[4-[4-[[1-(2-chloroanilino)-1,3-dioxobutan-2-yl]diazenyl]-3-methoxyphenyl]-2-methoxyphenyl]diazenyl]-N-(2-chlorophenyl)-3-oxobutanamide |
InChI |
InChI=1S/C34H30Cl2N6O6/c1-19(43)31(33(45)37-25-11-7-5-9-23(25)35)41-39-27-15-13-21(17-29(27)47-3)22-14-16-28(30(18-22)48-4)40-42-32(20(2)44)34(46)38-26-12-8-6-10-24(26)36/h5-18,31-32H,1-4H3,(H,37,45)(H,38,46) |
InChI 键 |
JDEPQIDGFSCDMA-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C(C(=O)NC1=CC=CC=C1Cl)N=NC2=C(C=C(C=C2)C3=CC(=C(C=C3)N=NC(C(=O)C)C(=O)NC4=CC=CC=C4Cl)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















